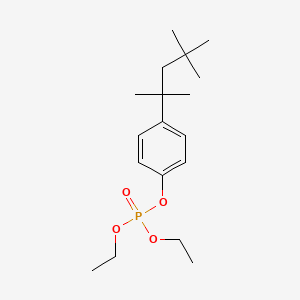
Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphoric acid group esterified with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester typically involves the esterification of phosphoric acid with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. One common method involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 4-(1,1,3,3-tetramethylbutyl)phenol.
Oxidation: Various phosphoric acid derivatives.
Substitution: New esters or other substituted products.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, plasticizers, and flame retardants
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, diethyl 4-(n-octyl)phenyl ester
- Phosphoric acid, diethyl 4-(tert-butyl)phenyl ester
- Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl dihydrogen phosphate
Uniqueness
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is unique due to its specific structural features, such as the presence of the 4-(1,1,3,3-tetramethylbutyl)phenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
102176-31-8 |
|---|---|
Molekularformel |
C18H31O4P |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
diethyl [4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3 |
InChI-Schlüssel |
OQBQHVIVXDQRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



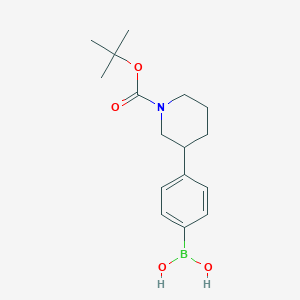


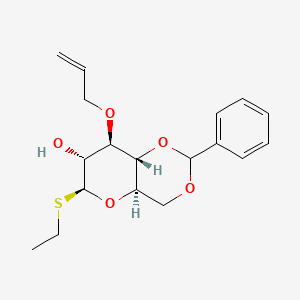
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
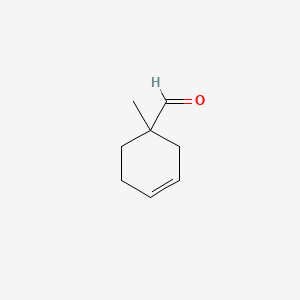
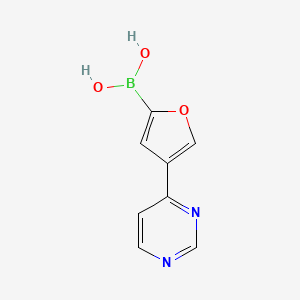
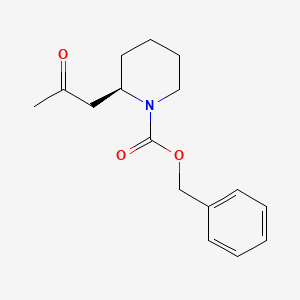
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
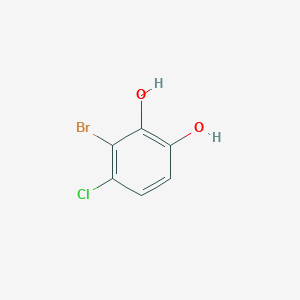
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
